molecular formula C28H19FN2O5 B14081435 1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14081435
M. Wt: 482.5 g/mol
InChI Key: XDXUPOTUWFBPNT-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxyphenyl group, a fluoro substituent, an oxazole ring, and a chromeno-pyrrole core

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core, the introduction of the oxazole ring, and the attachment of the benzyloxyphenyl and fluoro substituents. Common synthetic routes may involve:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxazole Ring: This step may involve the condensation of suitable amines and carboxylic acids under catalytic conditions.

    Attachment of Substituents: The benzyloxyphenyl and fluoro groups can be introduced through substitution reactions using appropriate reagents.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

    Pyrrole Derivatives: Compounds with a pyrrole core, which may have different substituents.

    Oxazole Derivatives: Compounds featuring an oxazole ring, used in various medicinal applications.

    Fluorinated Aromatics: Compounds with fluoro substituents, known for their unique chemical properties.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H19FN2O5

Molecular Weight

482.5 g/mol

IUPAC Name

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H19FN2O5/c1-16-13-23(30-36-16)31-25(18-7-10-20(11-8-18)34-15-17-5-3-2-4-6-17)24-26(32)21-14-19(29)9-12-22(21)35-27(24)28(31)33/h2-14,25H,15H2,1H3

InChI Key

XDXUPOTUWFBPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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